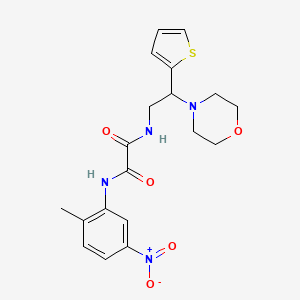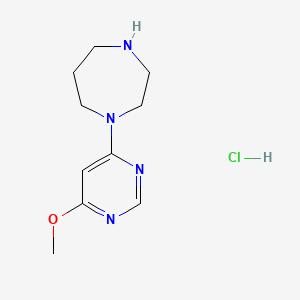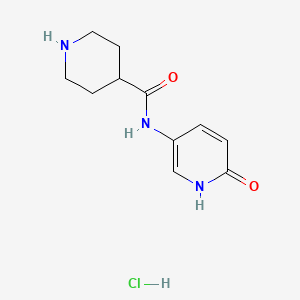![molecular formula C16H20N2O4S2 B2686682 2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ethanesulfonamide CAS No. 1351617-54-3](/img/structure/B2686682.png)
2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound has been described in several studies . The yield of the compound was reported to be 73%, and it was described as a light brown solid . The melting point was reported to be 120–121°C .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various techniques such as IR spectroscopy and NMR spectroscopy . For instance, the IR (KBr) νmax was reported to be 3359.82, 2938.52, 2825, 1601.50 cm−1 .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be analyzed using various techniques. For instance, the compound was reported to be a light brown solid with a melting point of 120–121°C . The IR (KBr) νmax was reported to be 3359.82, 2938.52, 2825, 1601.50 cm−1 .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
One significant application of compounds related to 2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ethanesulfonamide is in photodynamic therapy (PDT) for cancer treatment. A study on a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including Schiff base moieties, demonstrated its utility as a photosensitizer in PDT. The compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in PDT, suggesting potential for similar compounds in cancer therapy applications (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Research on benzenesulfonamide derivatives has also shown significant anticancer activity. For instance, novel aminothiazole-paeonol derivatives were synthesized and found to exhibit potent inhibitory activity against various human cancer cell lines, including human gastric adenocarcinoma (AGS cells) and human colorectal adenocarcinoma (HT-29 cells). These compounds, such as N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide, demonstrated higher potency and lower cytotoxicity to fibroblasts compared to 5-fluorouracil (5-FU), suggesting the potential for development into anticancer agents for gastrointestinal adenocarcinoma treatment (Tsai et al., 2016).
Antimicrobial and Antifungal Properties
Compounds with a thiazole component have been investigated for their antimicrobial and antifungal properties. A study on imino-4-methoxyphenol thiazole derived Schiff bases revealed moderate activity against bacteria and fungi, highlighting the potential of such compounds in developing new antimicrobial agents. The study emphasized the structure-activity relationship, contributing to the understanding of how modifications in the chemical structure can influence biological activity (Vinusha et al., 2015).
Catalytic Applications
Another area of application is in catalysis, where derivatives of benzenesulfonamide have been utilized. For example, the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrated significant catalytic activity in the oxidation of primary alcohols and hydrocarbons. This showcases the potential for utilizing such compounds in heterogeneous catalysis, offering benefits like easy recovery and reuse of the catalyst without significant loss of activity (Ghorbanloo & Alamooti, 2017).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to inhibit bacterial dna gyrase b (gyrb) .
Mode of Action
Similar compounds have been found to stabilize molecular complexes through various molecular interactions .
Biochemical Pathways
2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ethanesulfonamide may affect the NRF2 pathway, as compounds with similar structures have been shown to activate NRF2, leading to the expression of NQO1 and HO-1 .
Pharmacokinetics
Similar compounds have been found to be metabolically stable in human, rat, and mouse liver microsomes, showing optimum half-life (t 1/2) and intrinsic clearance (cl int) .
Result of Action
Similar compounds have been found to exhibit anti-inflammatory activity, reversing the elevated levels of pro-inflammatory cytokines (il-1β, il-6, tnf-α, and ifn-γ) and inflammatory mediators (pge2, cox-2, and nf-κb) .
Action Environment
It is known that solvent polarity can affect the degree of charge transfer in similar compounds .
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-21-12-6-8-13(9-7-12)22-10-11-24(19,20)18-16-17-14-4-2-3-5-15(14)23-16/h6-9H,2-5,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAUEZHDQMHFER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCS(=O)(=O)NC2=NC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2686599.png)

![N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide](/img/structure/B2686603.png)
![{[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid](/img/structure/B2686609.png)

![2-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2686611.png)

![N-(benzo[b]thiophen-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2686613.png)

![(3-Methylsulfanylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2686617.png)
![6-Cyclopropyl-2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2686618.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2686619.png)
![7-Sulfanylidene-2-thiophen-2-yl-5,6-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2686620.png)
